4-(2-Methoxyethyl)aniline
Overview
Description
4-(2-Methoxyethyl)aniline is an organic compound with a molecular weight of 151.21 . It is also known by its IUPAC name, 4-(2-methoxyethyl)aniline .
Molecular Structure Analysis
The molecular structure of 4-(2-Methoxyethyl)aniline consists of a benzene ring attached to an amine and a methoxyethyl group . The InChI code for this compound is 1S/C9H13NO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3 .Physical And Chemical Properties Analysis
4-(2-Methoxyethyl)aniline is a liquid at room temperature . It has a molecular weight of 151.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .Scientific Research Applications
Crystal Growth and Structural Analysis
4-(2-Methoxyethyl)aniline is used in the study of crystal growth, structural, and vibrational analysis, including hydrogen bonding effects. It has applications in antimicrobial activity and molecular dynamic simulation, particularly in the context of related molecules like 4-Methoxy-N-(nitrobenzylidene)-aniline (Bravanjalin Subi et al., 2022).
Oxidation Studies
This chemical is relevant in studies exploring the oxidation of anilines to produce azoxyarenes and other compounds, as demonstrated in the oxidation of 4-alkoxyanilines (Gebhardt et al., 2008).
Environmental Applications
4-(2-Methoxyethyl)aniline derivatives are important in environmental science, particularly in the treatment of hazardous methoxyanilines in wastewater, using methods like Fenton-like oxidation (Chaturvedi & Katoch, 2020).
Nonlinear Optical Properties
Research also includes the study of nonlinear optical (NLO) properties of compounds related to 4-(2-Methoxyethyl)aniline, which are significant in the field of material science and photonics (Zhang, Wada, & Sasabe, 1997).
Antiviral Bioactivities
The compound is involved in the synthesis of alpha-aminophosphonates with antiviral activities. These derivatives are synthesized through reactions involving substituted benzaldehydes and aniline (Xu et al., 2006).
Fluorescence Quenching Mechanisms
Studies on fluorescence quenching in biologically active boronic acid derivatives use 4-(2-Methoxyethyl)aniline as a quencher to understand the quenching mechanisms and related kinetics (Geethanjali, Nagaraja, & Melavanki, 2015).
Electrochemical Investigations
This chemical plays a role in electrochemical studies, including the investigation of electrocatalytic oxidation processes and the degradation of aniline solutions in different mediums (Li, Wang, Zhou, & Ni, 2003).
Electrochromic Materials
Research into electrochromic materials also utilizes 4-(2-Methoxyethyl)aniline derivatives, examining their electrochemical and electrochromic behaviors in various applications (Huang, Yen, & Liou, 2011).
Liquid Crystal Studies
The compound is significant in the synthesis of liquid crystals, particularly in studying the effects of various substituents on liquid crystalline properties (Miyajima et al., 1995).
Safety And Hazards
properties
IUPAC Name |
4-(2-methoxyethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBFKALRQPQBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233845 | |
Record name | 4-(2-Methoxyethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)aniline | |
CAS RN |
84803-56-5 | |
Record name | 4-(2-Methoxyethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84803-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methoxyethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Methoxyethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methoxyethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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